3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine
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Overview
Description
3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine typically involves the condensation of aminoazoles with acrylonitrile derivatives. One effective method includes the reaction of aminoazoles with (2E)-(3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile . The reaction conditions often involve the use of organic solvents such as ethanol and chloroform, followed by neutralization with triethylamine and subsequent filtration and drying .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, continuous flow synthesis techniques may be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It is used in the development of fluorescent materials and sensors due to its unique photophysical properties.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of heat-resistant explosives and other high-energy materials.
Mechanism of Action
The mechanism of action of 3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit cyclin-dependent kinases, leading to the suppression of cancer cell growth . The compound’s structure allows it to form stable complexes with metal ions, enhancing its biological activity and specificity .
Comparison with Similar Compounds
3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine can be compared with other similar compounds, such as:
3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine: Known for its heat-resistant properties and use in explosives.
5-Amino-3,6-dinitropyrazolo[1,5-A]pyrimidin-7-one: Another heat-resistant compound with similar structural features.
Pyrazolo[1,5-A]pyrimidine-based fluorophores: Used in optical applications due to their tunable photophysical properties.
These compounds share the pyrazolo[1,5-a]pyrimidine core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
Molecular Formula |
C8H10N4 |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-ethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C8H10N4/c1-2-6-5-11-12-7(9)3-4-10-8(6)12/h3-5H,2,9H2,1H3 |
InChI Key |
NHLKTBTVAJAEON-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2N=CC=C(N2N=C1)N |
Origin of Product |
United States |
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